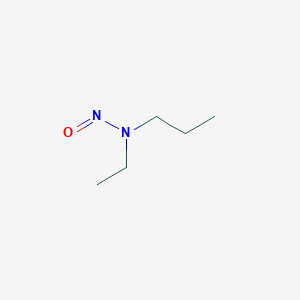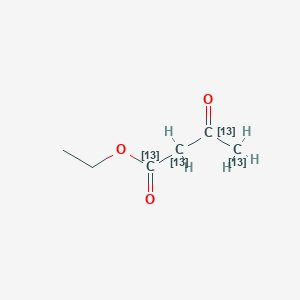
Acide 6-phénylpyridine-2-carboxylique
Vue d'ensemble
Description
6-Phenylpyridine-2-carboxylic Acid, also known as 6-Phenylpicolinic Acid, is an organic compound with the molecular formula C12H9NO2. This compound is characterized by a pyridine ring substituted with a phenyl group at the 6-position and a carboxylic acid group at the 2-position. It is a white to almost white powder or crystalline solid with a melting point of approximately 109°C .
Applications De Recherche Scientifique
6-Phenylpyridine-2-carboxylic Acid has diverse applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 6-Phenylpyridine-2-carboxylic Acid is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in cognitive functions, and its modulation is a potential treatment for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .
Mode of Action
6-Phenylpyridine-2-carboxylic Acid acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists and enhances their affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .
Biochemical Pathways
The compound affects several signaling pathways. It was investigated for its effects on three different signaling pathways: extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracked with the efficiency of stimulus-response coupling, and there was little pathway bias in the allosteric effects .
Pharmacokinetics
As a pam, its effects are likely to be influenced by the concentration and activity of the orthosteric agonists it modulates .
Result of Action
The molecular and cellular effects of 6-Phenylpyridine-2-carboxylic Acid’s action are largely consistent with a model of allostery previously described for other M1 mAChR PAMs . It enhances the activity of orthosteric agonists, leading to increased signaling through the M1 mAChR .
Action Environment
The action, efficacy, and stability of 6-Phenylpyridine-2-carboxylic Acid can be influenced by various environmental factors. For instance, the presence of orthosteric agonists, which the compound modulates, can affect its activity . .
Analyse Biochimique
Biochemical Properties
6-Phenylpyridine-2-carboxylic Acid plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Phenylpyridine-2-carboxylic Acid is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Phenylpyridine-2-carboxylic Acid vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been fully elucidated, ongoing studies aim to provide more information on this aspect .
Metabolic Pathways
6-Phenylpyridine-2-carboxylic Acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may also influence metabolic flux or metabolite levels . The specifics of these interactions and effects are areas of active research.
Transport and Distribution
The transport and distribution of 6-Phenylpyridine-2-carboxylic Acid within cells and tissues involve various transporters and binding proteins . The compound’s effects on its localization or accumulation within cells are subjects of ongoing study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-2-carboxylic Acid typically involves the reaction of 2-chloropyridine with phenylboronic acid in the presence of a palladium catalyst. . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of 6-Phenylpyridine-2-carboxylic Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction rates. The product is then purified through crystallization or chromatography techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenylpyridine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of phenylpyridine derivatives with additional functional groups.
Reduction: Formation of phenylpyridine alcohols or amines.
Substitution: Formation of halogenated or alkylated phenylpyridine derivatives.
Comparaison Avec Des Composés Similaires
- 4-Phenylpyridine-2-carboxylic Acid
- 6-Phenylpyrimidine-4-one
- 4-Phenylpyridine-2-one
Comparison: 6-Phenylpyridine-2-carboxylic Acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to 4-Phenylpyridine-2-carboxylic Acid, it has different electronic properties and steric effects, leading to variations in its chemical behavior and applications . The presence of the carboxylic acid group at the 2-position also distinguishes it from other phenylpyridine derivatives, providing unique opportunities for functionalization and complex formation .
Propriétés
IUPAC Name |
6-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOPUGLYEYDAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376541 | |
| Record name | 6-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39774-28-2 | |
| Record name | 6-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phenylpyridine-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-phenylpyridine-2-carboxylic acid in the reported studies?
A: 6-Phenylpyridine-2-carboxylic acid (HL) acts as an organic ligand, denoted as "L" in its deprotonated form, in the synthesis of transition metal complexes. [, ] This compound provides both oxygen and nitrogen atoms for coordination to metal ions like Zn(II) and Ni(II), forming stable complexes. [, ] These complexes are of interest for their potential catalytic applications.
Q2: How does the structure of the resulting metal complexes influence their catalytic activity?
A: The coordination environment around the metal center, influenced by the 6-phenylpyridine-2-carboxylic acid ligand, plays a crucial role in the catalytic activity. For example, the trinuclear Zn(II) complex, [Zn3(L)4(L2)2(CH3COO)2], forms a 3D network structure through hydrogen bonding. [] This specific arrangement, along with the distorted trigonal bipyramidal geometry around two of the Zn(II) ions, likely contributes to its catalytic activity in the oxidation of benzyl alcohol. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)


![(11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B32375.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)



